1-fluoro-3-isothiocyanato-5-Methylbenzene

説明

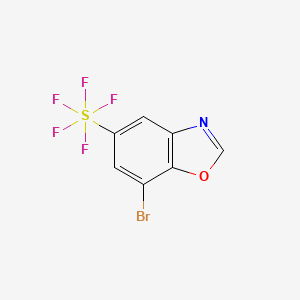

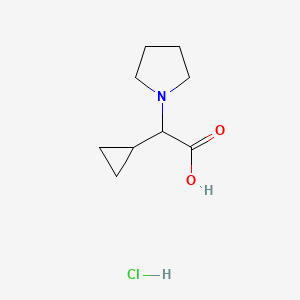

1-Fluoro-3-isothiocyanato-5-Methylbenzene, also known as FITC, is a fluorescent dye that has become one of the most commonly used biochemical labels for identifying and tracking molecules in biological systems. It has a linear formula of C8H6FNS .

Molecular Structure Analysis

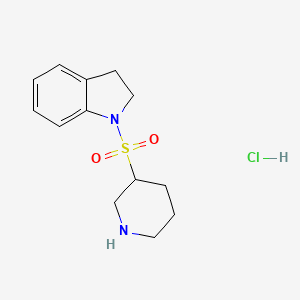

The molecular structure of this compound consists of a benzene ring with a fluorine atom, an isothiocyanato group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.科学的研究の応用

Organometallic Chemistry and Catalysis

- Fluorobenzene derivatives, including 1-fluoro-3-isothiocyanato-5-methylbenzene, are increasingly recognized for their versatility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers. This property allows them to serve as non-coordinating solvents or readily displaced ligands in catalytic processes (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Chemical Reactions

- The synthesis of fluorobenzene derivatives involves selective reactions, such as the practical syntheses of 4-fluoro-2-(methylthio)benzylamine, which is achieved through regioselective metallation and nucleophilic aromatic substitution. These methods highlight the strategic use of fluorobenzene derivatives in designing compounds for further functionalization (Perlow et al., 2007).

Molecular Dynamics and Quantum Chemical Studies

- Molecular dynamic simulation and quantum chemical calculations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. These studies provide insights into the interactions between fluorobenzene derivatives and metal surfaces, underscoring their potential in material science applications (Kaya et al., 2016).

Enantioselective Synthesis

- Research into the enantioselective synthesis of α-fluoro-β(3)-amino esters demonstrates the ability to obtain high yields and diastereomeric ratios. This method does not rely on chiral pool α-amino acids, offering a pathway to synthesize enantiopure α-fluoro-β(3)-amino acids with diverse side chains. Such advancements illustrate the role of fluorobenzene derivatives in developing novel synthetic methodologies (Duggan, Johnston, & March, 2010).

Biodegradation and Environmental Chemistry

- The biodegradation studies of difluorobenzenes by strains like Labrys portucalensis provide insights into the environmental fate and microbial degradation of fluorinated compounds. Such research contributes to understanding the ecological impact and potential bioremediation strategies for fluorinated pollutants (Moreira et al., 2009).

作用機序

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-fluoro-3-isothiocyanato-5-methylbenzene . These factors can include pH, temperature, and the presence of other molecules in the environment.

生化学分析

Biochemical Properties

1-fluoro-3-isothiocyanato-5-Methylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the modification of protein function and activity. Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. It also has the potential to modulate the expression of genes involved in detoxification and antioxidant defense. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects and obtain meaningful results .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential toxicity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, depending on its physicochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules .

特性

IUPAC Name |

1-fluoro-3-isothiocyanato-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMUHIIOUDVJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

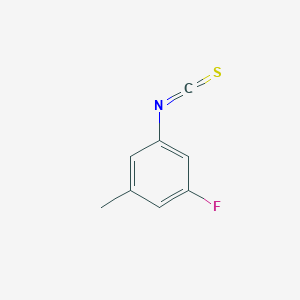

CC1=CC(=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)